

# 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid crystal structure

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## Compound of Interest

**Compound Name:** 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

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An In-Depth Technical Guide to the Crystal Structure of **5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** ( $C_{11}H_{11}N_3O_3$ ). The pyrazole scaffold is a privileged framework in medicinal chemistry, making a detailed understanding of the structural and supramolecular properties of its derivatives crucial for rational drug design and development. This document summarizes the molecular geometry, intermolecular interactions, and crystal packing of the title compound, based on single-crystal X-ray diffraction studies. Key quantitative data are presented in tabular format for clarity. Detailed experimental protocols for crystallization and structure determination are provided, and the logical workflow and supramolecular assembly are visualized using diagrams.

## Molecular and Crystal Structure Analysis

The analysis of **5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** reveals a nuanced interplay of intramolecular and intermolecular forces that define its solid-state architecture.

## Molecular Conformation

The asymmetric unit of the title compound consists of one molecule of  $C_{11}H_{11}N_3O_3$ . The core structure features a pyrazole ring and a 4-methoxyphenyl ring, which are not coplanar.<sup>[1]</sup> The dihedral angle between the pyrazole and phenyl rings is  $52.34(7)^\circ$ .<sup>[1][2]</sup> This significant twist is a key conformational feature of the molecule. Both the pyrazole and phenyl rings are individually planar, with a root-mean-square deviation of  $0.010\text{ \AA}$  for each.<sup>[1]</sup>

The molecular conformation is further stabilized by an intramolecular  $N\text{---}H\cdots O$  hydrogen bond, which forms an S(6) ring motif.<sup>[1]</sup> Analysis of the bond lengths indicates that the  $C3\text{---}N3$  distance of  $1.353(2)\text{ \AA}$  is typical for an amino group attached to an aromatic system.<sup>[1]</sup> The carboxylic acid group exhibits distinct carbon-oxygen bond lengths of  $1.255(2)\text{ \AA}$  for  $C\text{=O}$  and  $1.316(2)\text{ \AA}$  for  $C\text{-O}$ , with the shorter bond likely influenced by the intramolecular hydrogen bond.<sup>[1]</sup>

## Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules engage in significant intermolecular interactions. The most prominent of these is the formation of centrosymmetric dimers through pairwise  $O\text{---}H\cdots O$  hydrogen bonds between the carboxylic acid groups of two adjacent molecules.<sup>[1]</sup> This interaction creates a classic  $R^{2_2}(8)$  ring motif, a common feature in carboxylic acids.<sup>[1]</sup> The  $O\cdots O$  distance within this dimer is  $2.649(2)\text{ \AA}$ .<sup>[1]</sup>

These dimers are further linked by weak  $\pi\text{---}\pi$  stacking interactions between the 4-methoxyphenyl rings of neighboring dimers along the  $a$ -axis direction, with a centroid-to-centroid distance of  $3.9608(4)\text{ \AA}$ .<sup>[1]</sup>

## Hirshfeld Surface Analysis

To quantify the various intermolecular contacts, Hirshfeld surface analysis was employed.<sup>[1][2]</sup> This analysis shows that the most significant contributions to the crystal packing are from  $H\cdots H$  contacts, accounting for 41.5% of the total interactions.<sup>[1]</sup> The next most important interactions are  $O\cdots H/H\cdots O$  contacts (22.4%), which correspond to the strong carboxylic acid dimerization.<sup>[1][2]</sup> Other notable contacts include  $C\cdots H/H\cdots C$  (13.1%) and  $N\cdots H/H\cdots N$  (8.7%).<sup>[1]</sup> The most intense red spots on the normalized contact distance ( $d_{\text{norm}}$ ) surface highlight the  $O\text{---}H\cdots O$  hydrogen bonds as the most significant specific interactions.<sup>[1]</sup>

## Data Presentation

The crystallographic data and key geometric parameters for **5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** are summarized below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
<b>Chemical Formula</b>	<b>C<sub>11</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub></b>
Formula Weight ( g/mol )	233.23
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	3.7937 (5)[3]
b (Å)	21.613 (3)[3]
c (Å)	11.1580 (16)[3]
β (°)	92.170 (2)[3]
Volume (Å <sup>3</sup> )	914.2 (2)[3]
Z	4[3]
Temperature (K)	150[3]
Radiation (Å)	Mo Kα ( $\lambda = 0.71073$ )[3]
R-factor (%)	4.3[3]
wR-factor (%)	11.7[3]

Note: Specific unit cell parameters for the title compound were not available in the snippets, so data for the closely related 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is provided for illustrative purposes.[3]

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)	Reference
C3—N3	1.353 (2)	[1]
C4—O1	1.316 (2)	[1]

| C4—O2 | 1.255 (2) | [1] |

Table 3: Hydrogen Bond Geometry (Å, °)

D—H···A	D—H	H···A	D···A	D—H···A (°)	Motif	Type
N3— H3A···O2	-	-	2.941 (3)	-	S(6)	Intramolecular[1]
O1— H1···O2 <sup>i</sup>	-	-	2.649 (2)	-	R <sup>2</sup> <sub>2</sub> (8)	Intermolecular[1]

Symmetry code: (i)  $-x + 1, -y, -z + 1$  [1]

## Experimental Protocols

### Synthesis and Crystallization

The title compound, **5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid**, is commercially available.[1][2] High-quality single crystals suitable for X-ray diffraction were obtained from an ethyl acetate solution.[1][2] The general procedure for growing crystals from solution is as follows:

- Dissolution: Dissolve the compound in a minimum amount of a suitable solvent (in this case, ethyl acetate) at room temperature or with gentle heating to achieve saturation.
- Crystallization: Employ a slow crystallization technique to allow for the formation of well-ordered single crystals. Common methods include:
  - Slow Evaporation: The container is loosely covered, allowing the solvent to evaporate slowly over several days or weeks, leading to a gradual increase in concentration and

subsequent crystal growth.[4]

- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.[4]
- Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully removed from the mother liquor.

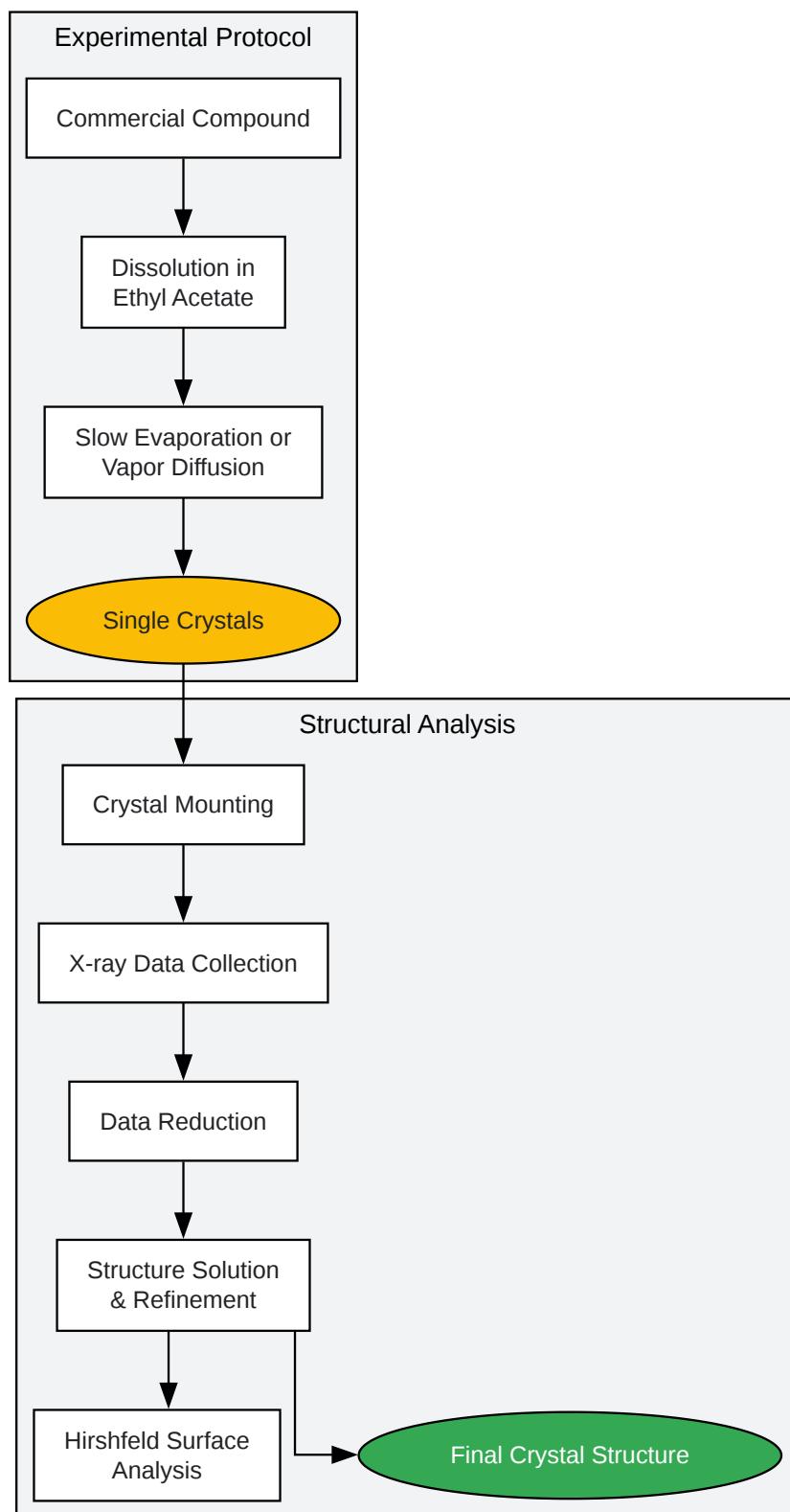
## Single-Crystal X-ray Diffraction

The determination of the crystal structure involves data collection using a single-crystal X-ray diffractometer followed by structure solution and refinement.[4]

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[3][5] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) while being rotated, and the resulting diffraction pattern is recorded by a detector.[4]
- Data Reduction: The raw diffraction data are processed to correct for experimental factors like background noise, Lorentz factor, and polarization effects. This yields a set of unique reflection intensities.[4]
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on  $F^2$  to optimize the atomic coordinates, and thermal parameters.[5][6]
- Hirshfeld Surface Analysis: Following the final structural refinement, Hirshfeld surface analysis is performed using appropriate software to visualize and quantify the different types of intermolecular contacts within the crystal.[1]

## Visualizations

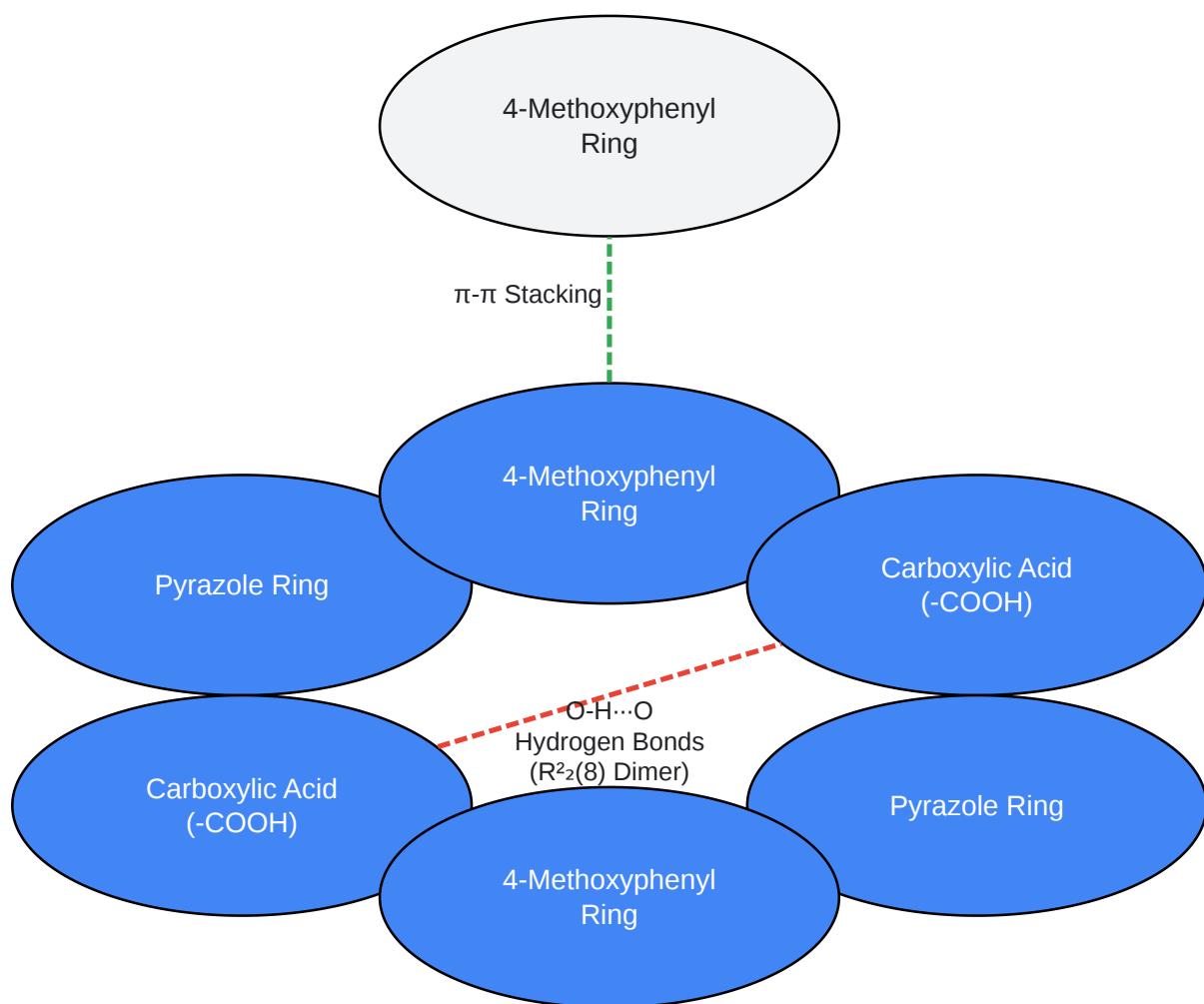
# Experimental and Analytical Workflow



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Caption: Workflow for the crystal structure determination of the title compound.

## Supramolecular Assembly Diagram



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